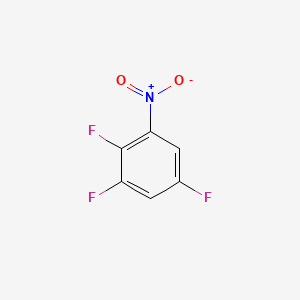

1,2,5-Trifluoro-3-nitrobenzene

Description

Significance of Polyfluorinated Nitroaromatic Compounds in Contemporary Chemical Science

Polyfluorinated nitroaromatic compounds represent a class of molecules of significant interest in modern chemical science due to the unique interplay between the fluorine and nitro substituents. The presence of multiple fluorine atoms and at least one nitro group—both strongly electron-withdrawing—creates a highly electron-poor aromatic ring. ontosight.aimasterorganicchemistry.com This electronic characteristic is central to their utility, as it greatly facilitates nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient ring, displacing a leaving group, which is typically one of the fluorine atoms. acs.orgmdpi.com The reaction is accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

The incorporation of fluorine into organic molecules can also profoundly alter their physicochemical properties. In medicinal chemistry, for instance, the strategic substitution of hydrogen with fluorine can enhance metabolic stability, improve membrane permeation, and increase the binding affinity of a drug candidate to its target protein. Consequently, polyfluorinated nitroaromatics are crucial starting materials for synthesizing a wide range of products, from pharmaceuticals and agrochemicals to high-performance polymers and liquid crystals. ontosight.aiontosight.aiontosight.aivulcanchem.com

| Property | Effect of Fluorine Substitution | Scientific Rationale |

|---|---|---|

| Reactivity | Activates the ring for Nucleophilic Aromatic Substitution (SNAr). | Fluorine is a good leaving group and its high electronegativity helps stabilize the anionic reaction intermediate. masterorganicchemistry.comacs.org |

| Metabolic Stability | Increases resistance to metabolic degradation. | The carbon-fluorine bond is very strong and not easily cleaved by metabolic enzymes like Cytochrome P450. |

| Lipophilicity | Increases lipophilicity (fat solubility). | Fluorine substitution can increase the molecule's ability to pass through biological membranes. beilstein-journals.org |

| Binding Affinity | Can enhance binding to target proteins or enzymes. | Fluorine can form favorable electrostatic interactions and hydrogen bonds, improving ligand-receptor fit. |

Overview of Research Trajectories for 1,2,5-Trifluoro-3-nitrobenzene

The primary research trajectory for this compound is its application as a versatile synthetic intermediate. Its value stems from its specific substitution pattern, which allows for predictable, regioselective reactions. The powerful electron-withdrawing nitro group at the C-3 position strongly activates the fluorine atoms at the ortho (C-2) and para (C-5) positions toward nucleophilic attack. The fluorine at the C-1 position, being meta to the nitro group, is significantly less reactive.

This predictable reactivity allows chemists to use this compound to introduce specific fluorinated phenyl moieties into larger, more complex molecules. Depending on the reaction conditions and the nucleophile used, either the C-2 or C-5 fluorine can be selectively replaced. This makes the compound a key starting material for creating derivatives with potential applications in various fields. For example, related isomers like 1,2,4-trifluoro-3-nitrobenzene (B1304932) are known precursors in the synthesis of quinolone antibacterials. While specific, large-scale applications for this compound are not widely documented in publicly available literature, its commercial availability and the well-understood principles of SNAr reactions position it as a compound of interest for researchers designing novel molecules in medicinal and materials chemistry. ontosight.aivwr.com

| Property | Value |

|---|---|

| CAS Number | 66684-57-9 vwr.com |

| Molecular Formula | C₆H₂F₃NO₂ vwr.com |

| Molecular Weight | 177.08 g/mol vwr.com |

| Physical Form | Clear, pale yellow liquid vwr.com |

| Density | 1.54 g/mL (at 20 °C) vwr.com |

| Flash Point | 75 °C vwr.com |

Historical Context of Fluorinated Benzene (B151609) Derivatives in Synthesis

The field of organofluorine chemistry has a rich history, with the synthesis of fluorinated benzene derivatives marking key milestones. While early work on organofluorine compounds dates back to the 19th century, the first preparation of a fluorinated benzene derivative, fluorobenzene (B45895), was achieved by Otto Wallach in 1886. This foundational work laid the groundwork for future advancements in aromatic fluorination.

The early 20th century saw the development of more reliable and general methods for introducing fluorine into aromatic rings. The Balz-Schiemann reaction, reported in 1927, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, became a cornerstone of fluoroaromatic synthesis for many decades. Another pivotal development was the halogen exchange (Halex) reaction, where chlorine or bromine atoms on an activated aromatic ring are replaced by fluorine using a fluoride (B91410) salt like potassium fluoride (KF).

A significant acceleration in fluoro-organic research occurred during the Manhattan Project in the 1940s. The need for compounds resistant to highly reactive uranium hexafluoride spurred intense investigation into fluorination techniques, including direct fluorination of benzene with elemental fluorine. These wartime efforts greatly expanded the toolbox of synthetic chemists and paved the way for the creation of complex, polysubstituted fluoroaromatics like this compound.

| Year | Development | Significance |

|---|---|---|

| 1886 | Otto Wallach synthesizes fluorobenzene. | First successful synthesis of a fluorinated benzene derivative. |

| 1927 | The Balz-Schiemann reaction is developed. | Provided a general and reliable method for synthesizing fluoroaromatics from diazonium salts. |

| 1936 | Gottlieb reports the halogen exchange (Halex) method using KF. | Enabled the synthesis of fluoroaromatics by substituting other halogens, particularly on activated rings. |

| 1940s | Manhattan Project research accelerates fluorocarbon chemistry. | Led to major advancements in direct fluorination techniques and the synthesis of highly fluorinated compounds. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trifluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOQPGDHOAMPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985260 | |

| Record name | 1,2,5-Trifluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-57-9 | |

| Record name | 1,2,5-Trifluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trifluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066684579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Trifluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-trifluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1,2,5 Trifluoro 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a critical class of reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike typical aromatic compounds which are electron-rich and undergo electrophilic substitution, rings that are substituted with potent electron-withdrawing groups become electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com The SNAr mechanism is the most significant pathway for these transformations, particularly for highly activated systems like 1,2,5-Trifluoro-3-nitrobenzene. myskinrecipes.com

The generally accepted mechanism for the SNAr reaction is a two-step process known as the addition-elimination mechanism. imperial.ac.uk

Addition of the Nucleophile: In the first, and typically rate-determining, step, the nucleophile attacks the electron-poor carbon atom that bears the leaving group. imperial.ac.uk This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The formation of this intermediate is slow because it involves the loss of the ring's aromatic stabilization. libretexts.org

Elimination of the Leaving Group: In the second, much faster step, the leaving group is expelled from the Meisenheimer complex, taking its bonding electrons with it. This step restores the aromaticity of the ring, leading to the final substituted product.

The stability of the Meisenheimer complex is crucial to the reaction's feasibility. The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the presence of strong electron-withdrawing groups. masterorganicchemistry.com For this compound, the nitro group plays a pivotal role in stabilizing this anionic intermediate.

The specific arrangement of the fluorine and nitro substituents on the benzene (B151609) ring of this compound has a profound impact on its reactivity and the regioselectivity of the substitution.

The nitro group (NO₂) is one of the most powerful activating groups for SNAr reactions. masterorganicchemistry.com Its ability to withdraw electron density both by induction and, more importantly, by resonance, greatly stabilizes the negatively charged Meisenheimer complex. libretexts.org This stabilization is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophilic attack is at a position ortho or para to the nitro group. masterorganicchemistry.com

In the case of this compound:

The fluorine atom at the C-2 position is ortho to the nitro group.

The fluorine atom at the C-5 position is para to the nitro group.

The fluorine atom at the C-1 position is meta to the nitro group.

Consequently, the nitro group strongly activates the C-2 and C-5 positions towards nucleophilic attack. Attack at the C-1 position, being meta to the nitro group, would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group, making this pathway significantly less favorable. libretexts.org Therefore, nucleophilic substitution is expected to occur preferentially at either the C-2 or C-5 position.

In SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl > Br > I. chem-station.com This phenomenon, often termed the "element effect," is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group.

This reversal is explained by the rate-determining step of the SNAr mechanism. Since the initial nucleophilic attack is the slow step, the strength of the carbon-halogen bond (which is strongest for C-F) is less important. imperial.ac.uk Instead, the reactivity is governed by the ability of the halogen to activate the ring towards attack. Fluorine, being the most electronegative element, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, thereby increasing the rate of the first, rate-limiting step. mdpi.com The high electronegativity of fluorine also helps to stabilize the transition state leading to the Meisenheimer complex.

The highly activated nature of this compound allows it to react with a wide range of nucleophiles. The regioselectivity of these reactions is primarily governed by the activating effect of the nitro group, directing substitution to the C-2 or C-5 positions.

In a typical reaction, an alkoxide would attack either the C-2 or C-5 position of this compound to displace a fluoride (B91410) ion, yielding a substituted aryl ether. The choice between the C-2 and C-5 positions would be influenced by steric factors, with the less hindered C-5 position often being the preferred site of attack.

| Reactant | Nucleophile | Typical Solvent | Potential Product(s) |

|---|---|---|---|

| This compound | Sodium Methoxide (CH₃ONa) | Methanol (CH₃OH) or DMF | 1,5-Difluoro-2-methoxy-3-nitrobenzene and/or 1,2-Difluoro-5-methoxy-3-nitrobenzene |

Reactivity with Various Nucleophiles

Sulfur Nucleophiles

The reaction of polyfluoronitroaromatic compounds with sulfur nucleophiles, such as thiols and thiolates, is a well-established method for forming aryl thioethers. In the case of this compound, the electron-deficient aromatic ring is highly susceptible to attack by soft nucleophiles like thiolates (RS⁻). The reaction proceeds via the SNAr mechanism, where the nucleophile attacks a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the fluoride ion restores the aromaticity of the ring.

Given the substitution pattern, nucleophilic attack is most likely to occur at the carbon atoms positioned ortho and para to the activating nitro group (C1 and C5). The reaction with a generic thiolate, such as sodium thiophenoxide (NaSPh), would be expected to yield a mixture of thioether products, with the substitution of the fluorine atoms at the 1- and 5-positions. The general conditions for such reactions typically involve a polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often a base like potassium carbonate to deprotonate the thiol in situ. nih.gov

Table 1: General Reactivity of Activated Fluoroarenes with Sulfur Nucleophiles

| Nucleophile | Substrate Type | Typical Conditions | Product Type |

|---|---|---|---|

| Thiolates (RS⁻) | Polyfluoronitrobenzene | K₂CO₃, DMF, rt - 100 °C | Aryl thioether |

| Thiourea | Electron-deficient heteroaryl halide | K₂CO₃, DMAc, rt - 100 °C | Heteroaryl thioether |

This table illustrates general conditions for SNAr reactions with sulfur nucleophiles on activated aromatic systems, as specific data for this compound is not available. nih.gov

Nitrogen Nucleophiles (e.g., Amines, Ammonia)

Similar to sulfur nucleophiles, nitrogen nucleophiles such as primary and secondary amines, as well as ammonia, readily participate in SNAr reactions with highly activated fluoroarenes. The reaction of this compound with an amine (e.g., RNH₂) would proceed through the same addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbon atoms of the ring (C1 or C5), leading to the formation of a Meisenheimer intermediate. Expulsion of a fluoride ion then yields the corresponding N-substituted fluoro-nitroaniline derivative.

Studies on analogous compounds, such as 1,2-difluoro-4,5-dinitrobenzene, have shown that fluorine atoms are consistently displaced in preference to nitro groups when reacting with amines. researchgate.net This selectivity is a key feature of the reactivity of many fluoronitroaromatic compounds. The reactions are typically carried out in a polar solvent, and sometimes in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid formed as a byproduct.

Carbon Nucleophiles (e.g., Nucleophilic Aroylation)

While less common than reactions with N and S nucleophiles, carbon nucleophiles can also displace fluoride in highly electron-deficient aromatic systems. Carbanions, such as those derived from active methylene (B1212753) compounds (e.g., malonates) or organometallic reagents, can attack the ring to form a new carbon-carbon bond. For a substrate like this compound, the strong activation provided by the nitro and fluoro groups facilitates this type of transformation. The reaction would follow the characteristic two-step SNAr pathway involving the formation and subsequent collapse of a Meisenheimer complex. While the term "nucleophilic aroylation" typically refers to a different class of reactions, the principle of a carbon-based nucleophile substituting a leaving group on an activated aromatic ring is applicable here.

Comparative Studies of Leaving Group Abilities in SNAr (e.g., Fluorine vs. Nitro vs. Chlorine)

In nucleophilic aromatic substitution, the nature of the leaving group has a profound impact on the reaction rate. Unlike SN2 reactions where iodide is the best leaving group among halogens, the order is reversed in SNAr reactions: F > Cl > Br > I. reddit.com This "element effect" is attributed to the rate-determining step of the reaction, which is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.

The nitro group (NO₂) can also function as a leaving group in SNAr reactions, particularly when the aromatic ring is activated by other strong electron-withdrawing groups. mdpi.com However, in substrates containing both fluorine and nitro groups, fluoride is generally the better leaving group. Studies on the competitive reactions of 3-fluoro-5-nitrobenzotrifluoride with phenols showed that the relative mobility of the nitro group versus the fluorine atom is influenced by factors such as the nucleophile and reaction conditions, but fluoride displacement is often favored. researchgate.net The superior leaving group ability of fluoride is a cornerstone of modern fluoroaromatic chemistry.

Table 2: General Leaving Group Ability in SNAr Reactions

| Leaving Group | Relative Rate | Mechanistic Reason |

|---|---|---|

| F | Highest | High electronegativity strongly polarizes the C-X bond, accelerating the rate-determining nucleophilic attack. |

| NO₂ | Variable | Can act as a leaving group, but is generally less mobile than fluorine in directly competitive positions. |

| Cl | Moderate | Less electronegative than F, leading to a slower initial attack. |

| Br | Moderate | Similar reactivity to Cl. |

Reduction Reactions of the Nitro Group

Conversion to Aniline (B41778) Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding the corresponding aniline derivative, 3,4,6-trifluoroaniline . This transformation is a fundamental process in organic synthesis, as aromatic amines are versatile precursors for a wide range of other functional groups and are key building blocks in the pharmaceutical and materials industries. mt.comossila.com

The reduction involves the transfer of six electrons and six protons to the nitro group. A variety of reducing agents can accomplish this, with the most common methods being catalytic hydrogenation or the use of metals in acidic media.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is one of the most efficient and clean methods for the reduction of aromatic nitro compounds. mt.com The process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C): A highly effective and widely used catalyst for nitro group reductions.

Platinum(IV) oxide (PtO₂, Adams' catalyst): Another powerful catalyst for this purpose.

Raney Nickel (Raney Ni): A cost-effective alternative, though sometimes requiring higher pressures or temperatures.

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a positive pressure of hydrogen gas. The reaction progress can be monitored by the uptake of hydrogen. While generally a high-yielding process, catalytic hydrogenation of nitroarenes can be highly exothermic and may involve the formation of unstable hydroxylamine (B1172632) intermediates, requiring careful control of reaction conditions, especially on a larger scale. mt.com The selective reduction of the nitro group in the presence of the fluorine atoms is expected, as the C-F bonds are generally stable under these hydrogenation conditions.

Metal-mediated Reduction Systems (e.g., Iron-mediated)

The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives. nih.gov Among the various methods, metal-mediated systems, particularly those using iron, are well-established due to their cost-effectiveness and environmental considerations. mdpi.com The traditional Béchamp process, developed in 1854, utilized iron in acidic media for this purpose. mdpi.com Modern protocols often employ commercial metallic iron powder, sometimes in water, under mild conditions to achieve chemoselective reduction of the nitro group. longdom.org

In these systems, zero-valent iron acts as the reductant, becoming oxidized in the process, often to magnetite. longdom.org The reaction's efficiency can be sensitive to parameters such as temperature and stirring effectiveness. For instance, studies on substituted nitroarenes have shown that quantitative conversion can be achieved by optimizing the equivalents of iron and the reaction temperature, often around 50°C. longdom.org These iron-based methods are noted for their high chemoselectivity, capable of reducing a nitro group in the presence of other sensitive functionalities like halogens, carbonyls, and nitriles. longdom.orgresearchgate.net While simple iron salts and complexes can catalyze the reduction of nitroaromatics, they may require more forcing conditions. nih.govacs.orgcardiff.ac.uk The use of iron in conjunction with a co-catalyst, such as copper (Fe/Cu bimetallic system), has been shown to increase the reaction rate. researchgate.net

Table 1: Representative Conditions for Iron-Mediated Nitroarene Reduction

| Substrate Example | Reductant/Catalyst | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| p-Nitrotoluene | Iron Powder | Water | 50°C | >99% conversion to p-toluidine | longdom.org |

| Halogenated Nitroaromatics | FeBr2 / Formic Acid | Not Specified | 40°C | Clean Reduction | nih.govcardiff.ac.uk |

Boron-mediated Reduction Systems

Transition-metal-free reduction methods have gained significant attention, with boron-mediated systems emerging as a practical alternative. nih.gov These methods often exhibit excellent functional group tolerance, proving compatible with aryl halides and nitriles, which can be problematic in traditional metal-catalyzed hydrogenations. nih.gov A notable development is the use of boron triiodide (BI₃), generated in situ from potassium borohydride (B1222165) (KBH₄) and iodine (I₂), as the active reductant. organic-chemistry.orgacs.orgresearchgate.net This system avoids transition metals and produces low-toxicity byproducts like boric acid and potassium iodide. organic-chemistry.orgresearchgate.net

Mechanistic investigations suggest that boron triiodide is the active reducing agent, with 2.5 equivalents being optimal for the conversion of nitroarenes to anilines. acs.org The process is sensitive to conditions, with the pre-generation of BI₃ being critical for efficient reduction. organic-chemistry.org This method has been successfully applied to a wide range of nitroarenes, including those considered challenging substrates. organic-chemistry.orgresearchgate.net Other boron-based systems utilize diboron (B99234) complexes such as bis(pinacolato)diboron (B136004) (B₂pin₂), which can also mediate the reduction of nitro compounds under mild conditions. researchgate.net

Table 2: Key Features of Boron-Mediated Nitroarene Reduction

| Reagent System | Active Reductant | Key Advantages | Tolerated Functional Groups | Reference |

|---|---|---|---|---|

| KBH₄ / I₂ | Boron Triiodide (BI₃) | Transition-metal-free, low-toxicity byproducts | Nitriles, Ketones, Halides | organic-chemistry.org |

Electrophilic Aromatic Substitution (EAS) Considerations in Fluoronitrobenzene Systems

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a cationic, delocalized intermediate (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The reactivity of the aromatic ring towards EAS is heavily influenced by the electronic properties of its substituents.

In fluoronitrobenzene systems like this compound, the substituents exert competing effects.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself.

For fluorobenzene (B45895) itself, the rate of reaction in SₑAr is often comparable to that of benzene, suggesting a balanced interplay of these effects. researchgate.net However, in a poly-substituted system like this compound, the combined deactivating effects of three fluorine atoms and one nitro group would render the ring highly electron-deficient and thus extremely unreactive towards electrophilic aromatic substitution. Any potential reaction would be slow and require harsh conditions.

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a conventional leaving group like a halogen. wikipedia.org This reaction is particularly effective for nitroarenes. organic-chemistry.org The VNS mechanism allows for the introduction of substituents, typically at positions ortho or para to the nitro group. wikipedia.org

The reaction involves a carbanion that contains a leaving group at the nucleophilic center. organic-chemistry.org The process can be summarized in the following steps:

Addition: The carbanion adds to an electron-deficient position of the nitroarene (e.g., ortho or para to the -NO₂ group), forming an anionic σ-adduct (a Meisenheimer-type adduct). organic-chemistry.orgnih.gov

Elimination: A base induces a β-elimination of the leaving group from the newly attached substituent, leading to the formation of a nitrobenzylic carbanion. organic-chemistry.orgkuleuven.be

Protonation: An acidic workup protonates the carbanion to yield the final substituted product. organic-chemistry.org

In halonitroarenes, VNS is typically faster than the conventional SₙAr of the halogen, except in cases where fluorine is in a highly activated position (ortho or para to the nitro group), as fluoride is a superior leaving group. organic-chemistry.org For a substrate like this compound, the nitro group strongly activates the ring for nucleophilic attack. VNS reactions could potentially occur at the C4 or C6 positions, which are ortho and para to the nitro group, respectively. The fluorine atoms would further increase the ring's electrophilicity, likely facilitating the initial nucleophilic addition step.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| p-Nitrotoluene |

| p-Toluidine |

| Boron triiodide |

| Potassium borohydride |

| Iodine |

| Boric acid |

| Potassium iodide |

| Bis(pinacolato)diboron |

| Benzene |

| Fluorobenzene |

Spectroscopic and Structural Elucidation of 1,2,5 Trifluoro 3 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 1,2,5-Trifluoro-3-nitrobenzene is expected to yield distinct signals corresponding to the two hydrogen atoms on the aromatic ring. The chemical shifts, splitting patterns, and coupling constants of these signals are influenced by the surrounding fluorine and nitro group substituents.

Expected Spectral Characteristics:

Chemical Shift: The two aromatic protons are in different chemical environments and are therefore expected to produce two separate signals. The strong electron-withdrawing nature of the nitro group and the fluorine atoms would deshield the protons, causing their signals to appear at a relatively high chemical shift (downfield), likely in the range of 7.5 to 8.5 ppm.

Splitting Patterns: Each proton signal is expected to be a complex multiplet due to coupling with the adjacent fluorine atoms and with the other proton. The magnitude of the coupling constants (J-values) would provide valuable information about the relative positions of the coupled nuclei.

A summary of the predicted ¹H NMR spectral data is presented in the table below.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-4 | Downfield region | Multiplet |

| H-6 | Downfield region | Multiplet |

Note: The specific chemical shifts and coupling constants require experimental determination.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the benzene (B151609) ring, as they are all in unique chemical environments.

Expected Spectral Characteristics:

Chemical Shift: The chemical shifts of the carbon atoms will be significantly influenced by the attached substituents.

Carbons directly bonded to fluorine atoms will exhibit large C-F coupling constants and their chemical shifts will be in the range typical for fluorinated aromatic compounds.

The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded.

The remaining carbon atoms will also show shifts influenced by the inductive and resonance effects of the substituents.

Coupling: The carbon signals will be split by the fluorine atoms, leading to doublets or triplets depending on the number of neighboring fluorine atoms.

The anticipated ¹³C NMR data is summarized in the following table.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| C-1 | Shifted due to F | Large ¹JCF |

| C-2 | Shifted due to F | Large ¹JCF |

| C-3 | Deshielded by NO₂ | Present |

| C-4 | Shifted | Present |

| C-5 | Shifted due to F | Large ¹JCF |

| C-6 | Shifted | Present |

Note: The specific chemical shifts and coupling constants require experimental determination.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, three distinct signals are expected, corresponding to the three fluorine atoms at positions 1, 2, and 5.

Expected Spectral Characteristics:

Chemical Shift: The chemical shifts of the fluorine atoms will be influenced by their position relative to the nitro group and the other fluorine atoms. The typical chemical shift range for aromatic fluorine compounds is broad, providing good signal dispersion.

Splitting Patterns: Each fluorine signal will be split by the other two fluorine atoms and the neighboring protons, resulting in complex multiplets. The F-F coupling constants are typically larger than H-H coupling constants and provide valuable structural information.

A summary of the predicted ¹⁹F NMR spectral data is presented in the table below.

| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-1 | Characteristic aromatic region | Multiplet |

| F-2 | Characteristic aromatic region | Multiplet |

| F-5 | Characteristic aromatic region | Multiplet |

Note: The specific chemical shifts and coupling constants require experimental determination.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected Spectral Characteristics:

N-O Stretching: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1600 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹.

The expected vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1600 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C-F | Stretch | 1100 - 1300 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

Note: The specific wavenumbers and intensities require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region.

Expected Spectral Characteristics:

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions.

The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band, likely in the range of 250-300 nm. The fluorine substituents may cause a slight shift in the absorption maximum (λ_max).

The anticipated UV-Vis absorption data is summarized below.

| Transition | Predicted λ_max (nm) |

| π → π | ~250 - 300 |

| n → π | Longer wavelength, weaker intensity |

Note: The specific absorption maxima and molar absorptivities require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Spectral Characteristics:

Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (177.08 g/mol ).

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), and the loss of nitric oxide (NO). The presence of fluorine atoms will also influence the fragmentation, potentially leading to the loss of fluorine or fluorinated fragments.

The expected key fragments in the mass spectrum are listed in the table below.

| Fragment | Description |

| [C₆H₂F₃NO₂]⁺ | Molecular Ion |

| [C₆H₂F₃O]⁺ | Loss of NO |

| [C₆H₂F₃]⁺ | Loss of NO₂ |

Note: The specific fragmentation pattern and relative abundances of the fragments require experimental determination.

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic studies have been performed on derivatives such as 2,4-diamino-3,5,6-trifluoronitrobenzene, a closely related compound. The structural data from this derivative can be used to understand the influence of multiple substituents on the molecular conformation and crystal packing.

A study on the co-crystallization behavior of fluorinated diaminonitrobenzenes provides extensive crystallographic data for several derivatives. rsc.org For instance, the analysis of 2,4-diamino-3,5,6-trifluoronitrobenzene reveals specific details about its solid-state structure.

The crystallographic data for 2,4-diamino-3,5,6-trifluoronitrobenzene is presented in the interactive table below. This data provides a foundational understanding of the solid-state structure of a trifluoronitrobenzene derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C6H4F3N3O2 |

| Formula Weight | 211.12 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.423(3) Å, α = 90° b = 10.134(4) Å, β = 108.59(3)° c = 9.539(4) Å, γ = 90° |

| Volume (ų) | 771.5(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.819 |

| Bond | Length |

|---|---|

| C1-N1 | 1.472(3) |

| N1-O1 | 1.229(3) |

| N1-O2 | 1.233(3) |

| C2-N2 | 1.345(3) |

| C4-N3 | 1.353(3) |

| C3-F1 | 1.348(3) |

| C5-F2 | 1.344(3) |

| C6-F3 | 1.341(3) |

| Angle | Value |

|---|---|

| O1-N1-O2 | 123.6(2) |

| O1-N1-C1 | 118.4(2) |

| O2-N1-C1 | 118.0(2) |

| C6-C1-C2 | 119.3(2) |

| C1-C2-C3 | 120.3(2) |

| C2-C3-C4 | 120.5(2) |

| C3-C4-C5 | 119.5(2) |

| C4-C5-C6 | 120.3(2) |

| C5-C6-C1 | 120.1(2) |

The analysis of the crystal structure of 2,4-diamino-3,5,6-trifluoronitrobenzene reveals that the benzene ring is nearly planar, with the nitro group being slightly twisted out of the plane of the ring. The C-N bond length of the nitro group is consistent with that of other nitroaromatic compounds. The fluorine atoms and amino groups lie within the plane of the benzene ring.

The solid-state packing of this derivative is significantly influenced by a network of intermolecular hydrogen bonds. rsc.org Specifically, the amino groups act as hydrogen bond donors, forming interactions with the oxygen atoms of the nitro groups of adjacent molecules. These interactions, along with π-π stacking of the aromatic rings, contribute to the formation of a stable three-dimensional crystal lattice. The presence of multiple fluorine atoms also influences the electrostatic potential of the molecule, which in turn affects the crystal packing. rsc.org

Computational and Theoretical Investigations of 1,2,5 Trifluoro 3 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 1,2,5-Trifluoro-3-nitrobenzene, DFT calculations, particularly using the B3LYP functional combined with a 6-311++G(d,p) basis set, have been instrumental in providing a detailed understanding of its molecular characteristics. These calculations are foundational for optimizing the molecule's geometry and predicting its spectroscopic behavior.

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable, lowest-energy arrangement of the atoms. Theoretical calculations yield precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule. For instance, the geometry of related nitrobenzene (B124822) compounds has been successfully optimized using these methods, providing a reliable basis for further analysis. mdpi.com The optimized structure confirms the planar nature of the benzene (B151609) ring, with the nitro group and fluorine atoms attached.

Interactive Table: Selected Optimized Geometrical Parameters (Note: As specific experimental or calculated values for this compound are not available in the cited literature, this table illustrates the type of data obtained from such calculations for analogous molecules.)

| Parameter | Atom Connection | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-N | Data not available |

| Bond Length | N-O | Data not available |

| Bond Length | C-F | Data not available |

| Bond Angle | O-N-O | Data not available |

| Bond Angle | C-C-N | Data not available |

Following geometry optimization, DFT calculations can predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR and Raman spectra) help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-F stretching, NO₂ symmetric and asymmetric stretching, and aromatic ring vibrations. researchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed. These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. For similar molecules like 3-Chloro-4-Fluoronitrobenzene, calculated chemical shifts have shown good agreement with experimental data. researchgate.netprensipjournals.com

Electronic Structure Analysis

The electronic properties of this compound are critical for understanding its reactivity and potential applications. Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a comprehensive picture of its electronic character.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In molecules like this compound, the presence of the electron-withdrawing nitro group and fluorine atoms is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic reactions, respectively.

Interactive Table: Frontier Molecular Orbital Properties (Note: As specific calculated values for this compound are not available in the cited literature, this table represents the typical output of such an analysis.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For aromatic nitro compounds, the region around the electronegative oxygen atoms of the nitro group typically shows a strong negative potential, while the areas near the hydrogen atoms and regions of the aromatic ring influenced by electron-withdrawing groups exhibit a positive potential.

Reactivity Prediction and Reaction Mechanism Modeling

The computational data gathered from DFT, HOMO-LUMO, and MEP analyses are used to predict the chemical reactivity of this compound and to model potential reaction mechanisms. The presence of three fluorine atoms and a nitro group, all of which are strong electron-withdrawing groups, significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAᵣ) reactions. myskinrecipes.com

Theoretical studies on similar nitroaromatic compounds have successfully modeled the energy profiles of reactions with nucleophiles, identifying transition states and intermediates. mdpi.com These models help in understanding the regioselectivity of such reactions, predicting whether a nucleophile will attack at a position ortho, meta, or para to the nitro group. The MEP map and LUMO distribution are particularly useful in identifying the most electrophilic sites on the aromatic ring, which are the most probable targets for nucleophilic attack. Such computational modeling is crucial for designing synthetic pathways and understanding the underlying mechanisms of chemical transformations involving this class of compounds.

Transition State Analysis in SNAr Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted aromatic compounds. The presence of both strongly electron-withdrawing nitro and fluoro groups makes this compound a prime candidate for such reactions. Transition state analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state.

A computational study on the SNAr pathways of this compound would involve mapping the potential energy surface for the approach of a nucleophile to the benzene ring. This analysis would identify the structure of the transition state(s) and provide crucial information about the reaction mechanism, such as whether it proceeds through a concerted or stepwise pathway. Key parameters that would be calculated and presented in a data table would include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to occur.

Key Bond Distances: The lengths of the forming bond (nucleophile-carbon) and the breaking bond (carbon-fluorine) in the transition state.

Imaginary Frequencies: A key indicator of a true transition state, corresponding to the vibrational mode of the bond breaking and forming.

Table 1: Hypothetical Transition State Analysis Data for SNAr Reaction of this compound

| Nucleophile | Position of Attack | Activation Energy (kcal/mol) | Nu-C Distance (Å) | C-F Distance (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|---|

| CH₃O⁻ | C1 | Data not available | Data not available | Data not available | Data not available |

| CH₃O⁻ | C2 | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is currently available in the public literature.

Energy Profiles of Key Reactions

Complementing the transition state analysis, the calculation of a complete energy profile for a reaction provides a comprehensive view of the energetic changes that occur as reactants are converted into products. For the SNAr reaction of this compound, this would involve calculating the relative energies of the reactants, any intermediates (such as a Meisenheimer complex), the transition state(s), and the products.

The energy profile would reveal whether the reaction is exothermic or endothermic and would help to determine the rate-determining step of the reaction.

Table 2: Hypothetical Energy Profile Data for a Key Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | Data not available |

| Meisenheimer Intermediate | Data not available |

| Transition State | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is currently available in the public literature.

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO properties of a molecule are related to its response to an applied electric field, such as that from a high-intensity laser. The presence of electron-donating and electron-withdrawing groups can lead to significant NLO responses. While this compound possesses electron-withdrawing groups, a comprehensive NLO study would require both theoretical calculations and experimental validation.

Computational studies of NLO properties typically involve calculating the hyperpolarizability (β) of the molecule. A higher value of β indicates a stronger NLO response. Theoretical calculations could predict the NLO potential of this compound.

Table 3: Hypothetical Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|

This table is for illustrative purposes only. No experimental or calculated data is currently available in the public literature.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule. It translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis is particularly useful for understanding bonding interactions, charge transfer, and the distribution of electron density.

For this compound, an NBO analysis would provide the natural atomic charges on each atom, revealing the electron-deficient and electron-rich regions of the molecule. This information is critical for predicting sites of nucleophilic and electrophilic attack. The analysis would also quantify the delocalization of electron density from lone pairs to antibonding orbitals, which can be related to the stability and reactivity of the molecule.

Table 4: Hypothetical Natural Atomic Charges for this compound

| Atom | Atomic Charge (e) |

|---|---|

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| N | Data not available |

| O1 (Nitro) | Data not available |

| O2 (Nitro) | Data not available |

| F1 | Data not available |

| F2 | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is currently available in the public literature.

Advanced Applications and Synthetic Utility of 1,2,5 Trifluoro 3 Nitrobenzene

Role as a Key Intermediate in Complex Organic Synthesis

In the realm of multi-step organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. 1,2,5-Trifluoro-3-nitrobenzene is a valuable intermediate due to the presence of both electron-withdrawing nitro group and fluorine atoms on the aromatic ring. This combination of functional groups activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atoms on the ring, particularly those positioned ortho and para to the strongly electron-withdrawing nitro group, are susceptible to displacement by a variety of nucleophiles. This reactivity allows for the sequential and regioselective introduction of different functional groups, making it a versatile scaffold for the construction of highly substituted and complex aromatic compounds. The differential reactivity of the fluorine atoms, based on their position relative to the nitro group, can be exploited to achieve selective transformations, a key aspect in the synthesis of intricate molecular architectures.

Applications in Pharmaceutical Chemistry

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.

Precursor for Active Pharmaceutical Ingredients (APIs)

Development of Fluorine-Containing Drug Candidates

The development of new drug candidates often involves the synthesis of libraries of related compounds to identify molecules with optimal activity and safety profiles. This compound is an attractive building block for generating such libraries of fluorine-containing compounds. The ability to selectively replace the fluorine atoms allows for the exploration of a wide chemical space around a core scaffold.

Table of Fluorine's Impact on Drug Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. |

| Binding Affinity | Can be increased | Fluorine can engage in favorable interactions with protein binding pockets. |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. |

| pKa | Lowered | The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. |

Applications in Agrochemical Chemistry

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on fluorinated organic compounds for the development of effective and selective herbicides, insecticides, and fungicides. The presence of fluorine can enhance the biological activity, metabolic stability, and environmental persistence of these agents.

Nitroaromatic compounds, in general, are precursors to a variety of agrochemicals. Although specific commercial agrochemicals derived from this compound are not widely documented, its chemical nature makes it a plausible candidate for the synthesis of novel crop protection agents. The trifluorinated phenyl ring can be a key component of a new active ingredient, with the initial nitro group serving as a synthetic handle for constructing the rest of the molecule.

Utility in Material Science

Fluorinated polymers are a class of high-performance materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical and electrical characteristics.

Synthesis of Fluorinated Polymers and Coatings

While specific examples of polymers synthesized directly from this compound are not prominent in the literature, its structure suggests potential utility in this field. As a trifunctional molecule (three reactive fluorine atoms), it could theoretically be used as a cross-linking agent to create robust, three-dimensional polymer networks. Such networks would be expected to exhibit the high thermal and chemical resistance characteristic of fluorinated materials. Furthermore, the nitro group could be modified post-polymerization to introduce other functionalities, leading to materials with tailored properties for applications such as specialty coatings, membranes, or electronic components.

Table of Common Fluoropolymers and Their Properties

| Polymer | Key Properties |

| Polytetrafluoroethylene (PTFE) | High thermal stability, chemical resistance, low friction. |

| Polyvinylidene fluoride (B91410) (PVDF) | Piezoelectric properties, chemical resistance, UV stability. |

| Fluorinated ethylene propylene (FEP) | Excellent dielectric properties, chemical inertness. |

| Perfluoroalkoxy alkane (PFA) | High-temperature resistance, chemical resistance. |

Development of Electronic Materials (e.g., Hole Transporting Materials for Organic Electronics)

While direct research specifically citing this compound in the synthesis of hole transporting materials (HTMs) is limited, the utility of its isomers, such as 2,4,6-trifluoronitrobenzene, provides a clear precedent for its potential application in this field. Fluorinated aromatic compounds are of significant interest in organic electronics due to their distinct properties, including high electrochemical stability and deep Highest Occupied Molecular Orbital (HOMO) energy levels, which are crucial for efficient hole injection and transport in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

The pathway from a fluorinated nitrobenzene (B124822) to a hole transporting material typically follows the steps outlined below:

| Step | Reaction | Intermediate/Product | Application |

| 1 | Reduction of Nitro Group | Fluorinated Aniline (B41778) | Key synthetic intermediate |

| 2 | Coupling Reactions (e.g., Buchwald-Hartwig) | Fluorinated Triarylamine Monomers | Building blocks for polymers |

| 3 | Polymerization | Fluorinated Polytriarylamines (F-PTAAs) | Hole Transporting Materials (HTMs) |

This established methodology suggests a strong potential for this compound to serve as a valuable precursor for a new generation of high-performance, fluorinated hole transporting materials.

Precursors for Azo and Azide Compounds in Photonics and Semiconductors

This compound is a key starting material for producing azo and azide compounds, which have significant applications in the fields of photonics and semiconductors. The synthetic utility of the compound stems from the reactivity of the nitro group, which can be readily converted into other nitrogen-containing functional groups.

Azo Compounds:

Azo dyes are a major class of synthetic colorants characterized by the -N=N- functional group. mdpi.com The synthesis of azo compounds from a nitroaromatic precursor like this compound begins with the reduction of the nitro group to a primary amine (aniline). This is a standard transformation in organic chemistry. mdpi.com The resulting trifluoroaniline derivative is then converted into a diazonium salt through a process called diazotization, which involves treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures. ossila.commdpi.com

This highly reactive diazonium salt is then subjected to a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline, to form the stable azo compound. mdpi.com The extended π-conjugation system created by the azo linkage and the aromatic rings is responsible for the material's color and unique optical properties.

In the context of photonics, fluorinated azo compounds are used in applications such as:

Azo-dye liquid crystals: For use in displays and optical switching. ossila.com

Photoswitches: Materials that undergo reversible isomerization upon light exposure, enabling applications in optical data storage and molecular machines. ossila.com

Ferroelectric devices: Where the polar nature of the molecules can be exploited. ossila.com

Azide Compounds:

Organic azides are compounds containing the -N₃ functional group and are valuable intermediates in organic synthesis. The conversion of this compound to a corresponding azide derivative would similarly proceed through the initial reduction to trifluoroaniline. The amine can then be converted to an azide. One common method is via a diazo transfer reaction. ossila.com

In materials science, particularly for semiconductors and photonics, these azide compounds are crucial. The azide group is highly reactive in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed "click reaction". ossila.com This allows for the efficient synthesis of large, complex chromophores and functional molecules used in:

Organic Light-Emitting Diodes (OLEDs): For creating emissive materials. ossila.com

Dye-Sensitized Solar Cells (DSSCs): For synthesizing the dyes that absorb light and generate charge carriers. ossila.com

The synthetic pathway from trifluoronitrobenzene to these functional materials is summarized below:

| Precursor | Key Intermediate | Target Compound | Application Area |

| This compound | Trifluoroaniline -> Diazonium Salt | Azo Compound | Photonics, Liquid Crystals, Photoswitches ossila.com |

| This compound | Trifluoroaniline | Azide Compound | Semiconductors, OLEDs, DSSCs ossila.com |

Development of Chiral Ligands

Based on a review of the available scientific literature, there is no specific information detailing the application of this compound as a precursor in the development of chiral ligands for asymmetric catalysis. While the synthesis of chiral ligands is a broad field utilizing a diverse range of starting materials, the direct use of this particular compound has not been documented in the searched sources.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of polyfluorinated nitroaromatics has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of chemical synthesis is increasingly driven by the principles of green chemistry, focusing on sustainability, efficiency, and safety. Research in this area is moving towards developing new synthetic pathways that minimize environmental impact.

Future synthetic strategies are expected to focus on:

Continuous Flow Technology: Shifting from batch processing to continuous flow reactors can offer superior control over reaction parameters, improve safety for highly exothermic nitration and fluorination reactions, and facilitate easier scale-up.

Advanced Catalysis: The development of novel catalysts is crucial for activating less reactive starting materials under milder conditions, potentially reducing energy consumption and the need for stoichiometric reagents.

Bio-based Feedstocks: An emerging long-term goal in sustainable chemistry is the use of renewable starting materials. Research into converting bio-derived molecules, such as furfural, into aromatic platforms could eventually provide a more sustainable route to key intermediates used in the synthesis of fluorinated compounds. mdpi.com

Safer Reagents: There is a continuous drive to replace hazardous and corrosive reagents like anhydrous hydrogen fluoride (B91410) or elemental fluorine with safer alternatives. The use of milder and more selective electrophilic fluorinating agents, such as Selectfluor, represents a step in this direction. researchgate.net Similarly, greener methods for nitro group reduction using benign hydride sources in eco-friendly solvents are being explored. rsc.org

| Aspect | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Process Type | Batch processing | Continuous flow manufacturing |

| Reagents | Harsh, corrosive fluorinating agents (e.g., HF) | Milder, selective reagents (e.g., Selectfluor); Catalytic systems |

| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., bio-derived, supercritical CO2) |

| Energy | High energy input (high temperatures/pressures) | Lower energy consumption through catalysis and optimized flow processes |

| Waste | Higher E-factors (more waste per kg of product) | Lower E-factors, minimized waste streams |

Exploration of New Reactivity Modes and Catalytic Transformations

The electron-deficient nature of the 1,2,5-trifluoro-3-nitrobenzene ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), which has been the cornerstone of its reactivity. However, modern synthetic chemistry is unlocking new ways to functionalize such molecules.

A significant emerging trend is the transition-metal-catalyzed C–H activation . This powerful strategy allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. For nitroarenes, the nitro group can act as a directing group, guiding catalysts to functionalize the C–H bonds at the ortho position. rsc.org This opens up possibilities for introducing a wide range of substituents directly onto the aromatic ring, bypassing the need for pre-functionalized starting materials and thus creating more efficient synthetic routes. pkusz.edu.cn

Other novel reactivity modes being explored include:

Reductive Coupling Reactions: New catalytic systems are enabling transformations where the nitro group is reduced in situ and coupled with other molecules in a single pot. For instance, palladium-catalyzed reductive arylation of nitroarenes with chloroarenes presents a novel method for forming new carbon-nitrogen bonds. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions under mild conditions is a rapidly expanding field. Photoredox catalysis could enable new types of transformations for fluorinated nitroaromatics that are not accessible through traditional thermal methods.

| Reactivity Mode | Description | Potential Transformation of this compound |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Classic reactivity where a nucleophile displaces a fluoride ion, activated by the electron-withdrawing nitro group. | Replacement of a fluorine atom with O, N, or S-based nucleophiles. |

| C–H Activation/Functionalization | Emerging strategy where a transition metal catalyst selectively activates a C–H bond, often directed by the nitro group. rsc.org | Direct arylation, alkylation, or olefination at the C-H position of the ring. |

| Reductive Arylation | A novel palladium-catalyzed reaction involving the reduction of the nitro group and subsequent N-arylation. nih.gov | Conversion of the nitro group into an amino group followed by coupling with an aryl halide. |

Advanced Computational Modeling for Structure-Property-Reactivity Relationships

Computational chemistry has become an indispensable tool for modern chemical research, providing deep insights that can guide experimental work. For a molecule like this compound, with its complex interplay of electronic effects, computational modeling is key to predicting its behavior.

Density Functional Theory (DFT) is a primary method used to investigate the electronic properties and reactivity of molecules. mdpi.com DFT calculations can be used to:

Predict Reaction Outcomes: By modeling reaction pathways and calculating the energy barriers of transition states, researchers can predict which reaction is more likely to occur, saving significant experimental time and resources.

Analyze Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to rationalize the molecule's reactivity towards electrophiles and nucleophiles. mdpi.com The strong electron-withdrawing nature of the nitro and fluoro groups results in a low-lying LUMO, explaining the compound's susceptibility to nucleophilic attack.

Rationalize Selectivity: In cases where multiple reaction sites are available, DFT can explain why one site is favored over another (regioselectivity), a crucial aspect for synthetic planning. researcher.life

More advanced methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2), are employed to study the electronic structure and excited states of nitroaromatic compounds with high accuracy. researchgate.netnih.gov These high-level calculations are essential for understanding photochemical behavior and designing molecules with specific optical or electronic properties.

| Computational Method | Application and Insights |

|---|---|

| Density Functional Theory (DFT) | Calculation of ground-state geometries, reaction energy profiles, HOMO-LUMO gaps, and reactivity indices to predict reaction pathways and selectivity. mdpi.comresearcher.life |

| Time-Dependent DFT (TD-DFT) | Investigation of electronic excited states to predict UV-Vis absorption spectra and understand photochemical properties. lanl.gov |

| CASSCF/MS-CASPT2 | High-accuracy calculation of electronic structure, vertical excitation energies, and dissociation pathways, particularly for strongly correlated systems. researchgate.netnih.gov |

Expansion of Applications in Specialized Chemical and Materials Science Fields

While this compound is a valuable intermediate, future research is focused on leveraging its unique structure to create high-value, functional materials. The high fluorine content and the reactive nitro handle make it an attractive building block for advanced polymers and sensor technologies.

High-Performance Polymers: Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and low surface energy. mdpi.com Incorporating units derived from this compound into polymer backbones could lead to new materials for specialized applications in the aerospace, electronics, and automotive industries. mdpi.com The nitro group can be used as a synthetic handle for polymerization or for post-polymerization modification.

Advanced Sensor Materials: A significant emerging application is in the field of chemical sensors.

Metal-Organic Frameworks (MOFs): Fluorinated MOFs are being investigated for the selective detection of other nitroaromatic compounds, which are common explosives and pollutants. nih.govresearchgate.net The fluorinated linkers can enhance the sensitivity and selectivity of the MOF-based sensor. While not the linker itself, this compound serves as a key precursor for creating such functionalized organic linkers.

Fluorescent Polymers: Polymers containing electron-deficient fluorinated nitroaromatic units can act as fluorescence-quenching sensors. When these polymers interact with specific electron-rich analytes, a change in fluorescence can be detected, forming the basis of a highly sensitive detection method for environmental monitoring or security applications. mdpi.com

Colorimetric Sensors: Recently, fluorine-fluorine interactions have been harnessed to design colorimetric sensors for detecting fluorinated pollutants like perfluorooctanoic acid (PFOA). nih.gov This opens a new avenue where materials derived from this compound could be used to create surfaces that selectively bind and detect other fluorinated molecules.

| Application Area | Material Type | Key Properties and Function |

|---|---|---|

| Advanced Electronics & Aerospace | Fluorinated Polymers | High thermal stability, chemical inertness, low dielectric constant, low water absorption. mdpi.com |

| Explosive & Pollutant Detection | Fluorinated Metal-Organic Frameworks (MOFs) | Selective detection of nitroaromatic compounds through fluorescence quenching. nih.govresearchgate.net |

| Environmental Monitoring | Functionalized Polymers / Surfaces | Colorimetric or fluorescent sensing of pollutants (e.g., PFOA) via specific molecular interactions. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,2,5-Trifluoro-3-nitrobenzene?

- Methodology : The compound is typically synthesized via directed nitration of a fluorinated benzene derivative. Fluorine substituents guide regioselectivity, with nitration occurring at the meta position relative to existing fluorine atoms. Aromatic fluorination can be achieved using HF or fluorinating agents like DAST (diethylaminosulfur trifluoride). Post-synthesis purification involves column chromatography or recrystallization in non-polar solvents (e.g., hexane).

- Key Considerations : Monitor reaction temperatures to avoid over-nitration or decomposition. Use NMR (¹⁹F and ¹H) to confirm regiochemistry .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- ¹⁹F NMR : Distinct shifts for fluorine atoms at C1, C2, and C5 (δ ≈ -110 to -125 ppm for meta-fluorine; δ ≈ -95 to -105 ppm for ortho-fluorine).

- ¹H NMR : Aromatic protons appear as doublets or triplets (δ ≈ 7.5–8.5 ppm) due to coupling with adjacent fluorine atoms.

- IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 209 (C₆H₂F₃NO₂⁺) with fragmentation patterns reflecting loss of NO₂ (m/z 163) .

Advanced Research Questions

Q. How do fluorine substituents influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

- Mechanistic Insight : The nitro group (-NO₂) and fluorine atoms are electron-withdrawing, activating the ring for NAS. Fluorine at C2 and C5 directs nucleophiles to the para (C4) and ortho (C6) positions relative to the nitro group. For example, reaction with methoxide (MeO⁻) yields 1,2,5-trifluoro-3-nitro-4-methoxybenzene.

- Experimental Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., Cu(I)) to enhance reaction rates. Kinetic studies reveal pseudo-first-order dependence on nucleophile concentration .

Q. What computational approaches predict the regioselectivity of further functionalization?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. The nitro group creates a low-electron-density region at C4, favoring electrophilic attack. Fukui indices (electrophilicity) highlight reactive sites.

- Validation : Compare computed transition states with experimental product ratios. For example, amination at C4 vs. C6 correlates with activation energies (ΔΔG‡ ≈ 2–3 kcal/mol) .

Q. How to resolve contradictions in reported yields for reduction of the nitro group to an amine?

- Data Analysis : Conflicting yields (e.g., 60–90%) arise from varying reductants (e.g., H₂/Pd vs. Sn/HCl). Catalytic hydrogenation (H₂, 50 psi, 25°C) minimizes side reactions (e.g., dehalogenation) compared to acidic Sn/HCl.

- Optimization : Use in situ FTIR to monitor nitro group conversion. Adjust solvent (ethanol vs. THF) and catalyst loading (5–10% Pd/C) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.